Cas no 1246555-79-2 (2-Amino-5-chlorothiazole-4-carboxamide)
2-Amino-5-chlorothiazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-5-chlorothiazole-4-carboxamide
- 2-amino-5-chloro-1,3-thiazole-4-carboxamide
- 1246555-79-2
- DTXSID20856900
-
- Inchi: 1S/C4H4ClN3OS/c5-2-1(3(6)9)8-4(7)10-2/h(H2,6,9)(H2,7,8)
- InChI Key: BTNDEDZSVMOFEP-UHFFFAOYSA-N
- SMILES: ClC1=C(C(N)=O)N=C(N)S1
Computed Properties
- Exact Mass: 176.9763606g/mol
- Monoisotopic Mass: 176.9763606g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 110Ų
2-Amino-5-chlorothiazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM122219-1g |
2-amino-5-chlorothiazole-4-carboxamide |
1246555-79-2 | 95% | 1g |
$352 | 2021-08-05 | |
| Chemenu | CM122219-5g |
2-amino-5-chlorothiazole-4-carboxamide |
1246555-79-2 | 95% | 5g |
$972 | 2021-08-05 | |
| Alichem | A059003398-5g |
2-Amino-5-chlorothiazole-4-carboxamide |
1246555-79-2 | 95% | 5g |
$827.64 | 2023-09-03 | |
| Chemenu | CM122219-1g |
2-amino-5-chlorothiazole-4-carboxamide |
1246555-79-2 | 95% | 1g |
$331 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763610-1g |
2-Amino-5-chlorothiazole-4-carboxamide |
1246555-79-2 | 98% | 1g |
¥2553.00 | 2024-08-09 |
2-Amino-5-chlorothiazole-4-carboxamide Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-Amino-5-chlorothiazole-4-carboxamide
Introduction to 2-Amino-5-chlorothiazole-4-carboxamide (CAS No. 1246555-79-2)
2-Amino-5-chlorothiazole-4-carboxamide, with the CAS number 1246555-79-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the thiazole class, which is known for its diverse biological activities and potential applications in drug discovery. The unique structural features of 2-Amino-5-chlorothiazole-4-carboxamide make it a valuable candidate for various therapeutic applications, particularly in the development of novel drugs targeting specific diseases.
The chemical structure of 2-Amino-5-chlorothiazole-4-carboxamide consists of a thiazole ring with an amino group at the 2-position, a chlorine atom at the 5-position, and a carboxamide group at the 4-position. This arrangement provides a robust platform for further chemical modifications, enabling researchers to explore its potential in different therapeutic areas. The presence of the amino and carboxamide groups also confers polarity and hydrogen bonding capabilities, which are crucial for interactions with biological targets.
Recent studies have highlighted the potential of 2-Amino-5-chlorothiazole-4-carboxamide in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The mechanism of action involves the inhibition of pro-inflammatory cytokines and enzymes, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 2-Amino-5-chlorothiazole-4-carboxamide has been investigated for its antimicrobial activity. Studies have demonstrated that this compound possesses broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is thought to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways. These findings suggest that 2-Amino-5-chlorothiazole-4-carboxamide could be developed into a novel class of antibiotics to combat multidrug-resistant bacterial infections.
The pharmacokinetic properties of 2-Amino-5-chlorothiazole-4-carboxamide have also been studied extensively. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a relatively long half-life, which are desirable characteristics for drug candidates. These properties make it suitable for both oral and parenteral administration, depending on the specific therapeutic application.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-Amino-5-chlorothiazole-4-carboxamide. Preliminary results from phase I trials have shown that the compound is well-tolerated by human subjects, with no significant adverse effects reported at therapeutic doses. These findings are encouraging and pave the way for further clinical development.
In conclusion, 2-Amino-5-chlorothiazole-4-carboxamide (CAS No. 1246555-79-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for the development of novel drugs targeting inflammatory diseases, bacterial infections, and other therapeutic areas. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to advancements in drug discovery.
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